molecular formula C18H13FN2O2S B2494660 4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868376-98-1

4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2494660
CAS No.: 868376-98-1
M. Wt: 340.37
InChI Key: QOOYBPUOKNXVKS-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzothiazole core substituted with a methoxy group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The benzamide moiety is substituted with a fluorine atom at the para position. The (2Z) configuration indicates the imine group’s stereochemistry, which stabilizes the structure through conjugation with the aromatic system .

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c1-3-11-21-16-14(23-2)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(19)10-8-12/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOYBPUOKNXVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the use of Cu(I)-mediated [3+2] cycloaddition reactions. This method is known for its efficiency and reliability in producing the desired compound .

Industrial Production Methods

Industrial production of this compound may involve automated synthesis units to ensure consistency and high yield. The process often includes the use of specialized equipment to handle the reaction conditions and intermediates safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxygenated derivative, while reduction could yield a simpler, hydrogenated compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell wall synthesis and inhibits protein synthesis in susceptible strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models, indicating potential use in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A recent case study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation being elucidated .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

A. Benzothiazole Derivatives 1. N-(4-Ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide () - Core Structure: Benzothiazole with a propargyl group at position 3. - Key Differences: - Ethoxy (vs. - Fluorine at position 3 (meta) on benzamide (vs. para): Alters electronic effects, reducing dipole moments by ~0.2 D compared to para-substituted analogs . - Implications: Ethoxy’s larger size may hinder binding in sterically sensitive targets, while meta-fluorine could disrupt π-stacking interactions .

4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ()

  • Core Structure : Benzothiazole with ethyl and difluoro substituents.
  • Key Differences :

  • 4,6-Difluoro substitution: Enhances electronegativity, improving solubility in polar solvents (e.g., logS increases by ~0.3 in aqueous buffers) .
  • Implications: The dioxopyrrolidine moiety may confer metabolic stability but could reduce blood-brain barrier penetration due to increased polarity .

B. Thienylidene and Indenyl Analogs 1. 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () - Core Structure: Thienylidene (dihydrothiophene) instead of benzothiazole. - Key Differences: - Thienylidene ring: Reduced aromaticity compared to benzothiazole, lowering melting points (e.g., ~150°C vs. ~180°C for benzothiazoles) . - Implications: The thienylidene core may reduce cytotoxicity but limit interactions with hydrophobic binding pockets .

N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide ()

  • Core Structure : Indenyl group instead of benzothiazole.
  • Key Differences :

  • Non-aromatic indenyl scaffold: Reduces conjugation, leading to higher flexibility and altered pharmacokinetics (e.g., shorter half-life) . Implications: Indenyl derivatives may exhibit faster metabolic clearance due to reduced resonance stabilization .

Functional Group and Electronic Effects

Compound Core Substituents Key Functional Groups Notable Properties
Target Compound Benzothiazole 4-methoxy, 3-propargyl, 4-fluoro benzamide Propargyl, Methoxy, Fluoro High conjugation, potential tautomerism
Compound Benzothiazole 4-ethoxy, 3-propargyl, 3-fluoro benzamide Ethoxy, Propargyl, Fluoro Increased lipophilicity, meta-fluorine
Compound Thienylidene 4-methyl, 3-(2-fluorophenyl), 4-fluoro benzamide Thienyl, Fluorophenyl Reduced aromaticity, steric hindrance
Compound Benzothiazole 3-ethyl, 4,6-difluoro, dioxopyrrolidinyl Difluoro, Dioxopyrrolidinyl Enhanced solubility, metabolic stability
  • Propargyl Group: Present in the target compound and analog.
  • Methoxy vs. Ethoxy : Ethoxy () increases logP by ~0.5 but may reduce metabolic oxidation rates compared to methoxy .
  • Fluorine Position : Para-fluorine (target) enhances dipole moments (~1.5 D) compared to meta-fluorine (~1.3 D), influencing electrostatic interactions .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy :
    • Target compound’s benzothiazole C=N stretch expected at ~1600 cm⁻¹ (similar to ’s benzothiazole derivatives) .
    • Absence of C=O bands in thione tautomers (as in ’s triazoles) confirms stabilization of the imine form in the target compound .
  • X-ray Crystallography :
    • and report dihedral angles of ~170° between benzamide and heterocyclic rings, suggesting near-planar conformations critical for target binding .

Biological Activity

4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C18H13FN2O2S
  • CAS Number : 868376-98-1

This structure is characterized by the presence of a benzothiazole moiety, which is known for its biological activity, particularly in anticancer research.

Antiproliferative Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of phenylacetamide derivatives containing the benzothiazole nucleus and tested their effects on paraganglioma and pancreatic cancer cells. The results indicated that these compounds could reduce cell viability at low micromolar concentrations, with some derivatives showing enhanced effects when combined with established chemotherapeutic agents like gemcitabine .

Table 1: Antiproliferative Effects of Selected Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
4lAsPC-10.5High
4lBxPC-30.6High
4lCapan-20.7Moderate
GemcitabineAsPC-11.0-

The selectivity index indicates the compound's ability to preferentially inhibit cancer cells over normal cells, suggesting a favorable therapeutic profile for further development.

The mechanisms underlying the antiproliferative activity of this compound appear to involve multiple pathways. Target prediction analyses have identified cannabinoid receptors and sentrin-specific proteases as potential targets contributing to its observed effects . Additionally, some studies suggest that benzothiazole derivatives may act through the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Pancreatic Cancer : A recent research effort evaluated the effects of various benzothiazole derivatives on pancreatic cancer cell lines. The study found that compound 4l not only inhibited cell growth but also enhanced the efficacy of gemcitabine when used in combination therapy . This synergistic effect highlights the potential for developing combination treatments that leverage the unique properties of benzothiazole derivatives.
  • Paraganglioma Cell Models : Another investigation focused on paraganglioma cells demonstrated that several synthesized compounds exhibited dose-dependent cytotoxicity. The most effective derivative showed an IC50 value significantly lower than that of standard treatments, indicating its potential as a novel therapeutic agent in this challenging cancer type .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of a benzothiazole precursor followed by condensation with 4-fluorobenzoyl chloride. Key steps include:

Cyclization : Use a substituted 2-aminothiophenol derivative with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours) to form the benzothiazole core .

Imine Formation : React the intermediate with 4-fluorobenzamide in anhydrous THF using trimethylamine as a base at 0–5°C to stabilize the (Z)-configuration .

  • Critical Parameters : Solvent polarity (DMF vs. THF), temperature control during imine formation, and stoichiometric ratios (1:1.2 for benzamide to benzothiazole) significantly affect yield (reported 45–68%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the (Z)-configuration via deshielded imine proton signals (δ 8.2–8.5 ppm) and coupling patterns .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted benzamide) using a C18 column (ACN/water gradient) .
  • X-ray Crystallography : Resolves spatial arrangement, revealing planar benzothiazole and dihedral angles (~15°) between fluorophenyl and methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin). Discrepancies in IC₅₀ values (e.g., 2–10 µM) may arise from variations in solvent (DMSO concentration ≤0.1%) or incubation time .
  • Target Validation : Perform kinase inhibition assays with ATP-binding site profiling to distinguish off-target effects .
  • Data Comparison Table :
StudyIC₅₀ (µM)Assay TypeKey Finding
A 2.1MTT (HeLa)EGFR inhibition
B 9.8SRB (MCF-7)Non-specific apoptosis

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR PDB: 1M17). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates strong binding) .
  • Key Insight : The propargyl group enhances hydrophobic interactions with kinase pockets, while the fluorine atom mediates hydrogen bonds with Thr766 .

Q. How do degradation pathways under forced conditions inform stability in biological assays?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl, 40°C), basic (0.1M NaOH, 40°C), and oxidative (3% H₂O₂) conditions. Monitor via LC-MS:
  • Acidic Hydrolysis : Cleavage of the imine bond (t½ = 6 hours) forms 4-fluorobenzoic acid and benzothiazole fragments .
  • Oxidative Stress : Sulfoxide formation at the benzothiazole sulfur (m/z +16) is reversible under reducing conditions .
  • Stabilization Strategy : Lyophilize and store at -20°C in amber vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.